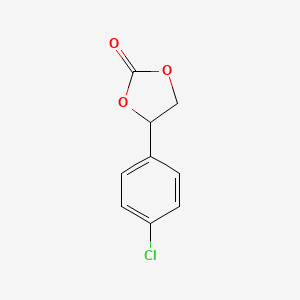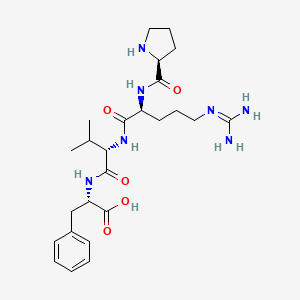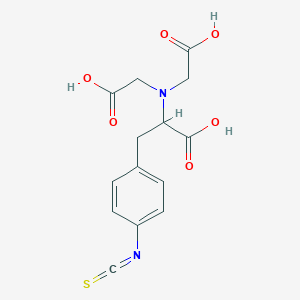![molecular formula C27H20BrNS B14280457 3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide CAS No. 135251-75-1](/img/structure/B14280457.png)
3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide is a complex organic compound that features a benzothiazolium core with an ethyl group and a pyrene moiety attached via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide typically involves multiple steps:
Formation of the Benzothiazolium Core: The benzothiazolium core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Pyrene Moiety: The pyrene moiety is introduced via a Heck reaction, where the benzothiazolium core is reacted with a pyrene derivative in the presence of a palladium catalyst and a base.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an ethyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazolium core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted benzothiazolium compounds.
Applications De Recherche Scientifique
3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in bioimaging to visualize cellular components.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism by which 3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide exerts its effects involves:
Molecular Targets: The compound can intercalate with DNA, disrupting its structure and function.
Pathways Involved: This intercalation can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium chloride
- 3-Methyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide
- 3-Ethyl-2-[2-(anthracen-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide
Uniqueness
3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide is unique due to its specific combination of a benzothiazolium core with a pyrene moiety, which imparts distinct photophysical properties and potential biological activities not observed in its analogs.
Propriétés
Numéro CAS |
135251-75-1 |
|---|---|
Formule moléculaire |
C27H20BrNS |
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
3-ethyl-2-(2-pyren-1-ylethenyl)-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C27H20NS.BrH/c1-2-28-23-8-3-4-9-24(23)29-25(28)17-15-18-10-11-21-13-12-19-6-5-7-20-14-16-22(18)27(21)26(19)20;/h3-17H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
DSQHUIWQOUTMBH-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)

![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)

![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)

![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)





